

# An In-depth Technical Guide to the FTIR Spectral Data of Isophthalic Dihydrazide

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## Compound of Interest

Compound Name: *Isophthalic dihydrazide*

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This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectral data for **isophthalic dihydrazide**. It includes a detailed analysis of the characteristic absorption bands corresponding to its functional groups, a summary of quantitative data, and a standard experimental protocol for obtaining the spectra.

## Introduction to Isophthalic Dihydrazide and FTIR Spectroscopy

**Isophthalic dihydrazide** is a chemical compound with the molecular formula C<sub>8</sub>H<sub>10</sub>N<sub>4</sub>O<sub>2</sub>. It is characterized by a benzene ring substituted at the meta (1,3) positions with two hydrazide functional groups (-CONHNH<sub>2</sub>). This structure makes it a valuable building block in the synthesis of various polymers and pharmaceutical compounds.

FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.<sup>[1]</sup> It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, resulting in a unique spectral fingerprint.

## FTIR Spectral Data of Isophthalic Dihydrazide

The FTIR spectrum of **isophthalic dihydrazide** reveals characteristic absorption peaks that correspond to the vibrations of its specific functional groups. The key functional groups present

are the N-H bonds of the amine and amide groups, the C=O bond of the amide group (Amide I band), the N-H bending and C-N stretching of the amide group (Amide II band), and the C-H and C=C bonds of the aromatic ring.

The following table summarizes the principal infrared absorption bands for **isophthalic dihydrazide**, with data compiled from spectral databases.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibrational Mode
3300 - 3400	Strong, Sharp	N-H (Amine)	Asymmetric & Symmetric Stretching
3200 - 3300	Strong, Broad	N-H (Amide)	Stretching
3000 - 3100	Medium	C-H (Aromatic)	Stretching
1640 - 1680	Strong	C=O (Amide I)	Stretching
1580 - 1620	Medium	N-H (Amide II) & C=C (Aromatic)	Bending & Ring Stretching
1400 - 1500	Medium	C=C (Aromatic)	Ring Stretching
1200 - 1350	Medium	C-N	Stretching
650 - 900	Medium-Strong	C-H (Aromatic)	Out-of-plane Bending

Note: The exact peak positions and intensities can vary slightly depending on the sample preparation and the specific instrument used.

## Detailed Experimental Protocol for FTIR Analysis

The following is a standard methodology for obtaining the FTIR spectrum of solid **isophthalic dihydrazide** using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

- **Isophthalic dihydrazide** sample
- Potassium bromide (KBr), spectroscopy grade, dried

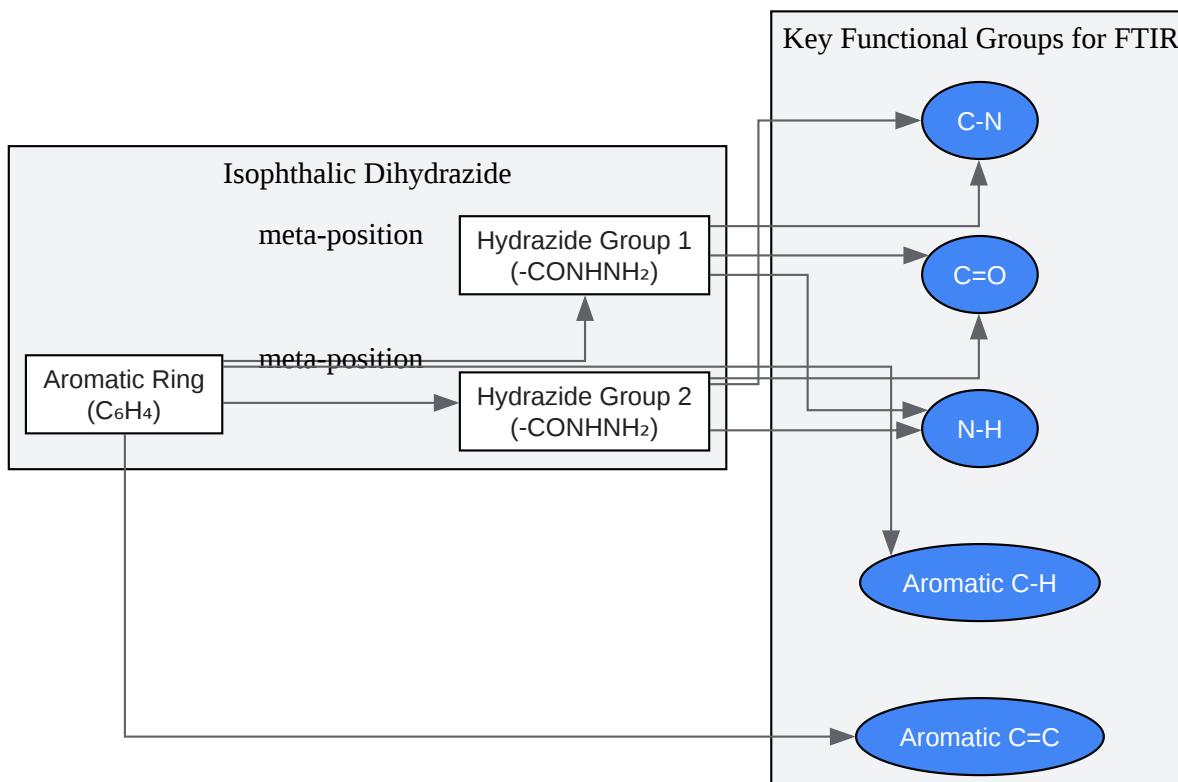
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- FTIR spectrometer

**Procedure:**

- Drying: Dry the **isophthalic dihydrazide** sample and the KBr powder in an oven at 105-110 °C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.
- Sample Preparation: Weigh approximately 1-2 mg of the **isophthalic dihydrazide** sample and 100-200 mg of the dried KBr.
- Grinding: Add the sample and KBr to the agate mortar and grind them together thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.
- Pellet Formation: Transfer a portion of the mixture to the pellet-forming die. Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
- Spectral Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Record a background spectrum of the empty sample compartment to subtract the contributions from atmospheric water and carbon dioxide.
  - Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Processing: Process the acquired spectrum using the spectrometer software. This may include baseline correction and peak labeling.

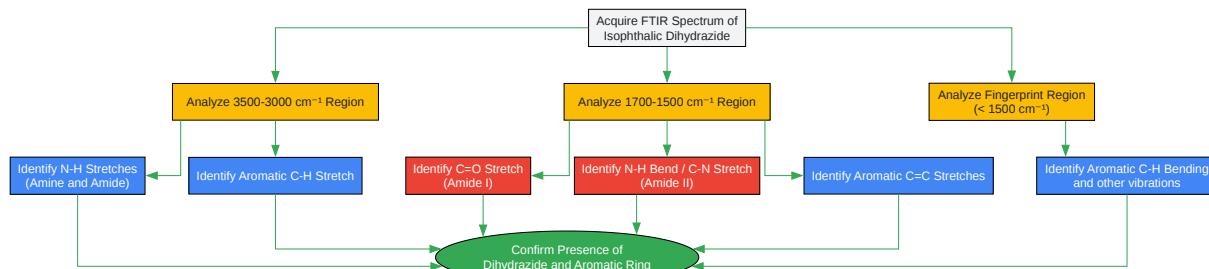
# Visualization of Isophthalic Dihydrazide Structure and Functional Groups

The following diagrams illustrate the chemical structure of **isophthalic dihydrazide** and the logical workflow for interpreting its FTIR spectrum.



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Caption: Molecular structure of **isophthalic dihydrazide** with key functional groups.

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Caption: Workflow for the interpretation of an **isophthalic dihydrazide** FTIR spectrum.

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## References

- 1. [surfacesciencewestern.com](http://surfacesciencewestern.com) [surfacesciencewestern.com]
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